molecular formula C23H27N3OS2 B14996998 N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide

N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14996998
M. Wt: 425.6 g/mol
InChI Key: KXPDHYPHPNQWGB-UHFFFAOYSA-N
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Description

N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a thiophene ring

Preparation Methods

The synthesis of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the alkylation of 4-phenylpiperazine with a thiophene-containing alkyl halide, followed by acylation with a thiophene-containing acyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl groups.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and thiophene-containing molecules. For example:

The uniqueness of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide lies in its dual presence of piperazine and thiophene rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3OS2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C23H27N3OS2/c1-18(24-22(27)17-20-9-5-15-28-20)23(21-10-6-16-29-21)26-13-11-25(12-14-26)19-7-3-2-4-8-19/h2-10,15-16,18,23H,11-14,17H2,1H3,(H,24,27)

InChI Key

KXPDHYPHPNQWGB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)CC4=CC=CS4

Origin of Product

United States

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